4-Quinolinemethanamine, 7-chloro-

Description

Chemical Identity and Nomenclature of 4-Quinolinemethanamine, 7-chloro-

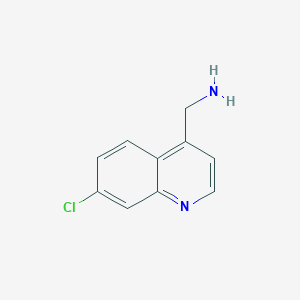

The compound 4-quinolinemethanamine, 7-chloro- represents a specific structural variant within the broader family of chlorinated aminoquinoline derivatives. This molecule possesses the molecular formula C₁₀H₁₀N₂, distinguishing it from the more commonly studied 7-chloro-4-aminoquinoline, which has the formula C₉H₇ClN₂. The nomenclature reflects the presence of a methanamine group attached to the 4-position of the quinoline ring system, with an additional chlorine substituent at the 7-position. According to chemical databases, this compound is assigned the Chemical Abstracts Service registry number 5632-13-3.

The International Union of Pure and Applied Chemistry systematic name for this compound follows established naming conventions for substituted quinolines. The structural analysis reveals a quinoline backbone with two distinct functional modifications: the methanamine group (-CH₂NH₂) at position 4 and the chlorine atom at position 7. This specific substitution pattern creates unique chemical properties that distinguish it from other aminoquinoline derivatives. The compound's three-dimensional structure has been characterized through various spectroscopic methods, providing detailed information about its molecular geometry and conformational preferences.

The chemical identity of 4-quinolinemethanamine, 7-chloro- can be further characterized through its spectroscopic signatures. Nuclear magnetic resonance data shows characteristic chemical shifts that confirm the presence of both the aromatic quinoline system and the aliphatic methanamine substituent. Mass spectrometric analysis provides additional confirmation of the molecular structure, with fragmentation patterns that are consistent with the proposed chemical formula and substitution pattern.

Comparative analysis with related compounds reveals the structural uniqueness of this particular derivative. While 7-chloro-4-aminoquinoline features a direct amino group attachment to the quinoline ring at position 4, the methanamine variant incorporates an additional methylene spacer group. This structural modification introduces additional conformational flexibility and potentially alters the compound's chemical reactivity profile. The presence of both nitrogen-containing functional groups within the molecule creates opportunities for diverse chemical interactions and coordination behaviors.

Historical Development of 4-Aminoquinoline-Based Compounds

The historical development of 4-aminoquinoline-based compounds traces its origins to the early twentieth century, when researchers began systematic investigations into synthetic antimalarial agents. The foundational work in this area began in 1934 when Hans Andersag at the Bayer laboratories synthesized the first 4-aminoquinoline compound, initially designated as resochin. This breakthrough occurred during a period when the German government was actively seeking alternatives to naturally occurring quinine, which had become strategically important during World War I.

The initial synthesis work by Andersag focused on creating compounds that could replicate the antimalarial activity of quinine while offering improved synthetic accessibility. The 4-aminoquinoline scaffold was identified as particularly promising due to its structural relationship to the quinoline core found in natural antimalarial compounds. However, the early compounds were initially dismissed due to concerns about their potential toxicity, leading to a temporary halt in development efforts.

Research efforts in the 1940s marked a critical turning point in the development of 4-aminoquinoline compounds. During World War II, German forces utilized a chloroquine analogue known as sontochin, which demonstrated significant antimalarial activity. When Allied forces obtained samples of this compound for analysis, it renewed international interest in the 4-aminoquinoline class. United States government-sponsored clinical trials subsequently demonstrated the significant therapeutic potential of these compounds, leading to their introduction into clinical practice in 1947.

The chemical synthesis methodologies for 4-aminoquinoline derivatives evolved significantly during the mid-twentieth century. Early synthetic routes involved the reaction of 4,7-dichloroquinoline with various amino-containing compounds, establishing fundamental approaches that remain relevant today. Patent documentation from this period reveals the systematic exploration of different substitution patterns and synthetic methodologies. The development of manufacturing processes capable of large-scale production became essential as the therapeutic value of these compounds became widely recognized.

Subsequent decades witnessed extensive structure-activity relationship studies that expanded the understanding of 4-aminoquinoline chemistry. Researchers systematically investigated the effects of various substituents on the quinoline ring system, leading to the identification of optimal substitution patterns for different applications. The work revealed that chlorine substitution at the 7-position, as found in many successful compounds, provides favorable chemical and biological properties. These investigations established the foundation for understanding how structural modifications influence the overall behavior of aminoquinoline derivatives.

Positional Isomerism in Chlorinated Quinoline Derivatives

Positional isomerism in chlorinated quinoline derivatives represents a fundamental aspect of their structural chemistry, with significant implications for their physical and chemical properties. The quinoline ring system offers multiple positions for chlorine substitution, each resulting in distinct isomeric compounds with unique characteristics. Research has demonstrated that chlorination can occur at positions 5, 6, 7, and 8 on the benzene ring portion of the quinoline system, with each position yielding different reactivity patterns and stability profiles.

Systematic studies of quinoline chlorination have revealed preferential substitution patterns under different reaction conditions. When quinoline undergoes chlorination in concentrated sulfuric acid, the reaction shows selectivity for positions 5 and 8, producing approximately equal yields of both isomers. This orientation pattern differs significantly from other halogenation reactions, which may show different positional preferences. The formation of 5-chloroquinoline and 8-chloroquinoline under these conditions provides access to important synthetic intermediates for further chemical modifications.

The 7-chloroquinoline isomer, which forms the basis for many important derivatives including 7-chloro-4-aminoquinoline, exhibits distinct chemical properties compared to its positional isomers. Spectroscopic analysis reveals characteristic differences in nuclear magnetic resonance chemical shifts and coupling patterns that allow for unambiguous identification of the substitution position. The 7-chloro substitution pattern appears to provide optimal electronic properties for many applications, explaining its prevalence in pharmaceutical and research compounds.

Comparative analysis of different chlorinated quinoline isomers demonstrates significant variations in their chemical reactivity and stability. The 5-chloro and 8-chloro isomers show different susceptibilities to nucleophilic substitution reactions, with the electronic environment around each chlorine atom influencing its reactivity. When both 5-chloro and 8-chloroquinoline undergo further chlorination, they yield 5,8-dichloroquinoline, confirming the preferred substitution positions and providing synthetic routes to multiply substituted derivatives.

The relationship between positional isomerism and biological activity has been extensively studied in the context of 4-aminoquinoline derivatives. Research has shown that the position of chlorine substitution significantly influences antimalarial activity, with 7-chloro derivatives generally showing superior potency compared to other isomers. This structure-activity relationship has guided the development of new compounds and helps explain why 7-chloro-4-aminoquinoline derivatives have received particular attention in pharmaceutical research.

Propriétés

IUPAC Name |

(7-chloroquinolin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSYNOSHZBJPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Method Overview

A common precursor to 4-Quinolinemethanamine, 7-chloro- is 7-chloro-1,2,3,4-tetrahydroquinolin-4-one , which is synthesized by cyclization of m-chloroanilino-3-propionic acid in the presence of liquid hydrofluoric acid and boron trifluoride as catalyst.

Procedure Details

- In a stainless steel reactor cooled to 5 °C, 50 g of liquid hydrofluoric acid is charged.

- 10 g of m-chloroanilino-3-propionic acid (94.5% purity) is added.

- The solution is saturated with gaseous boron trifluoride at 12 bars pressure for 1 hour.

- The reactor is heated to 80 °C for 20 hours, during which pressure stabilizes around 16 bars.

- After cooling, the mixture is poured into ice-water, extracted with chloroform, washed to pH 3-4, dried, and concentrated under reduced pressure.

- Crystallized 7-chloro-1,2,3,4-tetrahydroquinolin-4-one is obtained with a yield of approximately 71.9% conversion from starting material.

Reaction Data Summary

| Parameter | Value |

|---|---|

| Starting material | m-Chloroanilino-3-propionic acid (10 g) |

| Catalyst | Boron trifluoride (gaseous) |

| Solvent | Liquid hydrofluoric acid |

| Temperature | 5 °C (initial), then 80 °C |

| Pressure | 12 bars (initial), stabilizes at 16 bars |

| Reaction time | 20 hours |

| Yield | ~71.9% conversion |

Conversion to 4-Amino-7-chloroquinoline Derivatives via Aromatic Nucleophilic Substitution

General Synthetic Strategy

The key step for preparing 4-Quinolinemethanamine, 7-chloro- involves nucleophilic aromatic substitution (S_NAr) on 4,7-dichloroquinoline or related chloroquinoline derivatives by primary or secondary amines.

Typical Procedures

- 4,7-Dichloroquinoline is reacted with an excess of amine (e.g., ethane-1,2-diamine or butylamine) under neat conditions or in suitable solvents.

- The reaction temperature ranges from 80 °C to 130 °C.

- Reaction times vary from 6 to 8 hours with continuous stirring.

- Work-up involves extraction with dichloromethane, washing with aqueous sodium bicarbonate, water, and brine, drying over MgSO4, and solvent removal under reduced pressure.

- Purification is typically achieved by recrystallization or column chromatography.

Specific Example: Synthesis of N1-(7-chloroquinolin-4-yl)-ethane-1,2-diamine

Reaction Data Summary

| Compound | Reactants | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| N1-(7-chloroquinolin-4-yl)-ethane-1,2-diamine | 4,7-Dichloroquinoline + ethane-1,2-diamine | 80 → 130 | 7 | Not specified | Neat conditions, nucleophilic substitution |

| Butyl-(7-substituted-quinolin-4-yl)-amine | 7-substituted-4-chloroquinoline + butylamine | 120–130 | 6 | Not specified | Similar substitution reaction |

Catalytic Hydrogenation and Reductive Amination Routes

Catalytic Hydrogenation

- 7-Chloro-1,2,3,4-tetrahydroquinolin-4-one can be converted to 4-amino-7-chloroquinoline derivatives via catalytic hydrogenation using ruthenium on carbon or alumina catalysts.

- The reaction is carried out in the presence of excess amine, which can act both as reagent and solvent.

- Temperature ranges from 100 to 200 °C.

- This method allows for the direct introduction of alkyl or dialkylamino substituents at the 4-position.

Alternative Synthetic Routes and Derivatization

Azide-Alkyne Cycloaddition (Click Chemistry)

- 4-Azido-7-chloroquinoline can be synthesized by substitution of 4,7-dichloroquinoline with sodium azide in DMF at 65 °C.

- Subsequent copper(I)-catalyzed azide-alkyne cycloaddition with propargyl derivatives yields triazole-linked quinoline hybrids.

- This method is useful for functionalizing the quinoline core but is more specialized for derivative synthesis rather than direct preparation of 4-Quinolinemethanamine, 7-chloro-.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Notes |

|---|---|---|---|---|

| Cyclization to tetrahydroquinolinone | m-Chloroanilino-3-propionic acid + HF + BF3 | Liquid HF, BF3 catalyst | 5 °C → 80 °C, 20 h, 12-16 bar | ~72% conversion |

| Aromatic nucleophilic substitution | 4,7-Dichloroquinoline + amines | Primary/secondary amines | 80–130 °C, 6–8 h | High yields, neat or solvent |

| Catalytic hydrogenation | 7-Chloro-1,2,3,4-tetrahydroquinolinone | Ru/C or Ru/Al2O3 catalyst, excess amine | 100–200 °C | Efficient amination |

| Azide substitution and click chemistry | 4,7-Dichloroquinoline + NaN3 | Sodium azide, Cu(I) catalyst | 65 °C, 6 h (azide), then 24 h (click) | Specialized derivatives |

Research Findings and Analytical Data

- Gas chromatography analysis confirms high conversion rates (up to 92.4%) in the transformation of chloro-tetrahydroquinolinone intermediates to amino derivatives.

- Chromatographic purity and recrystallization yield of intermediates and final products are routinely above 85%.

- Spectroscopic characterization (NMR, IR) confirms the structure and purity of synthesized 4-amino-7-chloroquinoline derivatives.

- The use of neat amine as solvent in nucleophilic substitution reactions simplifies work-up and enhances yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-Quinolinemethanamine, 7-chloro- undergoes various chemical reactions, including:

Nucleophilic Substitution: Reaction with amines to form Schiff bases.

Oxidation and Reduction:

Cyclization: Formation of cyclic derivatives through intramolecular reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Typically involves amines and aldehydes under mild conditions.

Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used, though specific examples are limited.

Cyclization: Often requires heating and the presence of catalysts to facilitate ring closure.

Major Products

The major products formed from these reactions include various Schiff bases and cyclic derivatives, which exhibit enhanced biological activities .

Applications De Recherche Scientifique

Medicinal Chemistry

The 7-chloroquinoline moiety is a critical pharmacophore in several established antimalarial drugs, including chloroquine. The synthesis of derivatives of this compound has been widely studied to enhance efficacy against malaria and other diseases. For instance, research has demonstrated that modifications to the quinoline structure can lead to compounds with improved bioactivity and reduced side effects .

Antimalarial Activity

Chloroquine, derived from 4-amino-7-chloroquinoline, has been a cornerstone in malaria treatment. Recent studies have focused on developing new derivatives that retain or enhance antimalarial properties while minimizing resistance development. For example, a study synthesized a novel hybrid compound combining the 7-chloroquinoline structure with triazole moieties, showing promising cytotoxicity against malaria parasites in vitro .

Anticancer Potential

Beyond its antimalarial properties, 7-chloro-4-aminoquinoline derivatives have shown potential as anticancer agents. Research indicates that these compounds can induce apoptosis in various cancer cell lines. A specific derivative was tested for cytotoxicity against different normal and cancer cell lines, revealing selective activity against cancer cells while sparing normal cells .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of 7-chloro-4-aminoquinoline derivatives. These compounds are being studied for their potential to prevent or treat neurodegenerative diseases characterized by amyloid plaque formation, such as Alzheimer's disease. The ability of these compounds to modulate amyloid beta aggregation presents a promising avenue for therapeutic intervention .

Synthesis and Derivative Development

The synthesis of 4-Quinolinemethanamine, 7-chloro- is well-established, allowing for the creation of various derivatives with tailored properties. For instance, modifications involving different substituents on the quinoline ring can lead to compounds with enhanced solubility and bioavailability .

Case Study: Synthesis of Chloroquine

A notable case study involves the synthesis of chloroquine from 4-amino-7-chloroquinoline through established synthetic pathways involving well-known reagents and methods. This synthesis illustrates the compound's foundational role in developing effective antimalarial therapies .

Pharmacokinetics and Drug Design

The pharmacokinetic properties of 4-Quinolinemethanamine, 7-chloro-, including absorption, distribution, metabolism, and excretion (ADME), are crucial for drug design. Recent studies have employed computational methods to predict these properties for various derivatives, aiding in the selection of candidates for further development .

Summary Table of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Antimalarial | Chloroquine derivatives | Enhanced efficacy against malaria parasites |

| Anticancer | Cytotoxic agents | Selective activity against cancer cell lines |

| Neuroprotection | Alzheimer's disease treatment | Modulation of amyloid beta aggregation |

| Drug Design | Tailored derivatives | Improved pharmacokinetic profiles |

Mécanisme D'action

The mechanism of action of 4-Quinolinemethanamine, 7-chloro- involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The compound’s antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium parasites .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Type

The biological and chemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of 4-Quinolinemethanamine, 7-Chloro- and Related Compounds

Antiproliferative Activity

- 4-Quinolinemethanamine, 7-chloro-: Limited direct data, but its derivatives (e.g., 4-thioalkylquinolines) show potent antiproliferative activity. For example, sulfonyl derivatives (e.g., compound 81) exhibit IC₅₀ values of 0.5–2.0 µM against colorectal (HCT116) and leukemia (CCRF-CEM) cell lines .

- 7-Chloro-4-piperazinylquinoline: Piperazine-containing derivatives demonstrate enhanced selectivity for cancer cells over non-tumor lines (e.g., MRC-5 fibroblasts), likely due to improved DNA intercalation or kinase inhibition .

- Sulfonyl vs. Sulfanyl Derivatives : Sulfonyl groups (e.g., compound 63) exhibit higher cytotoxicity than sulfanyl or sulfinyl analogues, attributed to stronger electrophilic character and DNA/RNA damage induction .

Mechanistic Insights

- Apoptosis Induction: Derivatives of 4-Quinolinemethanamine, 7-chloro- (e.g., compound 73) trigger G0/G1 cell cycle arrest and apoptosis in leukemia cells at 5×IC₅₀ concentrations .

- Structural Influence : Bulkier substituents (e.g., 4-tert-butylphenyl in compound 52) reduce cytotoxicity, suggesting steric effects limit target engagement .

Physicochemical Properties

Table 2: Physicochemical Comparison

- Hydrogen Bonding: The primary amine in 4-Quinolinemethanamine, 7-chloro- facilitates hydrogen bonding with biological targets, whereas methyl or halogen substituents (e.g., in 7-Chloro-2-methylquinolin-4-amine) prioritize hydrophobic interactions .

Activité Biologique

4-Quinolinemethanamine, 7-chloro-, is a chemical compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Chemical Structure and Properties

The molecular formula of 4-Quinolinemethanamine, 7-chloro- is with a CAS number of 949535-36-8. The compound features a quinoline ring system with a chloro substituent at the 7-position, which is crucial for its biological activity.

Biological Activity Overview

4-Quinolinemethanamine, 7-chloro- has been studied for various biological activities, including:

- Antimicrobial properties : Exhibits potential against various bacterial strains.

- Anticancer activity : Shows promise in inhibiting cancer cell proliferation.

- Anti-inflammatory effects : Demonstrates the ability to reduce inflammation in animal models.

The mechanisms underlying the biological activities of 4-Quinolinemethanamine, 7-chloro- involve interactions with specific biological targets:

- Serotonin Receptors : The compound acts as an agonist for serotonin receptors, influencing gastrointestinal motility and potentially alleviating conditions like irritable bowel syndrome.

- COX Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.

- Antimycobacterial Activity : Research indicates that derivatives of this compound exhibit significant antitubercular activity through inhibition of mycobacterial growth.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticancer | Significant | |

| Anti-inflammatory | High | |

| Antitubercular | Notable |

Case Study: Anticancer Activity

A study conducted on the anticancer properties of 4-Quinolinemethanamine derivatives revealed that certain modifications to the quinoline structure enhanced cytotoxic effects against various cancer cell lines. The research indicated that compounds with electron-withdrawing groups at specific positions exhibited improved activity compared to their parent compounds. This highlights the importance of structure-activity relationships (SAR) in developing effective anticancer agents.

Case Study: Anti-inflammatory Effects

In vivo studies demonstrated that administering 4-Quinolinemethanamine, 7-chloro- significantly reduced paw edema in rat models of inflammation. This effect was attributed to its ability to inhibit COX enzymes and modulate inflammatory cytokine release. The findings suggest potential therapeutic applications in treating inflammatory diseases.

Q & A

Q. What analytical techniques are recommended for characterizing 7-chloro-4-quinolinemethanamine?

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?

Discrepancies may arise from:

- Solvent Effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) influence chemical shifts .

- Impurities : Trace solvents or side products can distort signals; repurify the compound via recrystallization or column chromatography .

- Cross-Validation : Compare data across multiple techniques (e.g., IR + NMR + MS) and reference computational models .

Q. What are key considerations for optimizing the synthesis of 7-chloro-4-quinolinemethanamine?

- Catalyst Selection : Grubbs second-generation catalyst improves ring-closing metathesis efficiency in quinoline synthesis .

- Reaction Conditions : Elevated temperatures (e.g., 50°C) and anhydrous solvents (e.g., dichloromethane) enhance yield .

- Isomer Control : Use NaOH in refluxing methanol/water to minimize byproducts and isolate isomer-free products .

Q. How can side reactions during synthesis be mitigated?

- Real-Time Monitoring : Use TLC to track reaction progress and adjust reagent stoichiometry .

- Temperature Control : Avoid overheating to prevent decomposition; employ stepwise heating protocols .

- Catalyst Optimization : Transition metal catalysts (e.g., Mg/NH4Cl) improve regioselectivity in halogenation steps .

Q. How can computational models complement experimental data for structural analysis?

- Density Functional Theory (DFT) : Predict NMR chemical shifts and optimize 3D molecular geometry .

- Molecular Dynamics Simulations : Study solvent interactions and stability under varying pH/temperature conditions .

- Cross-Validation : Align computed spectra (e.g., IR, NMR) with experimental data to resolve ambiguities .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.